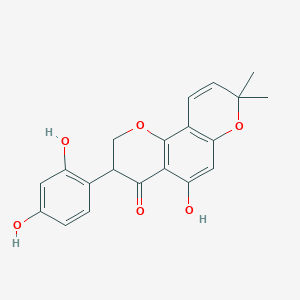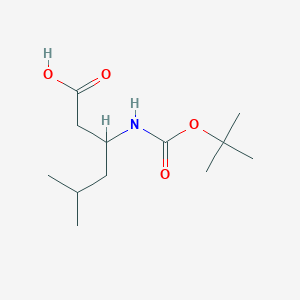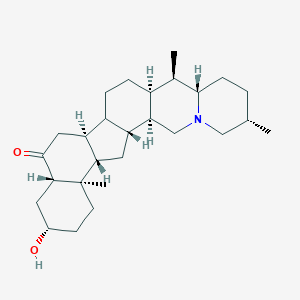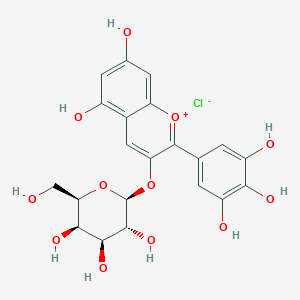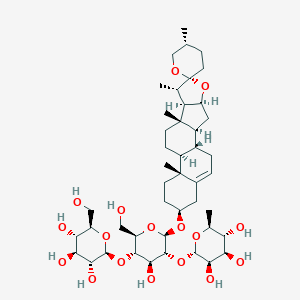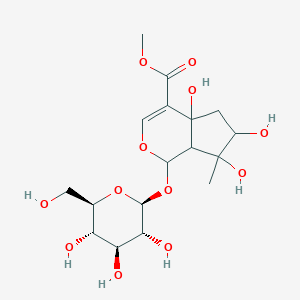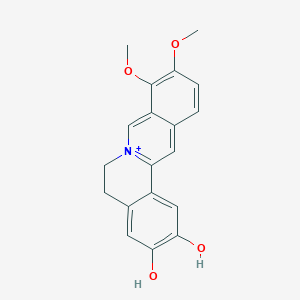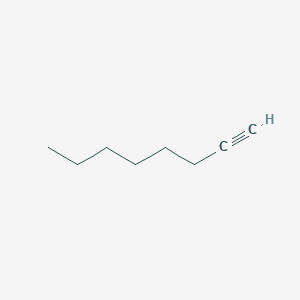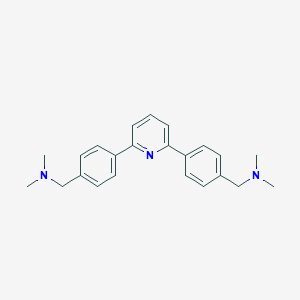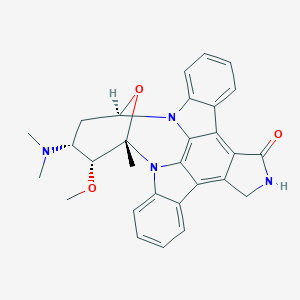![molecular formula C10H14N2O4S4 B150140 2-[(2-Methylsulfonylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide CAS No. 133445-74-6](/img/structure/B150140.png)
2-[(2-Methylsulfonylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Methylsulfonylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide, also known as MTA-TT, is a novel compound that has gained attention in the scientific community for its potential applications in the fields of medicine and biotechnology. MTA-TT is a sulfonamide derivative of thieno[2,3-b]thiophene, which is a heterocyclic compound with a five-membered ring containing sulfur and nitrogen atoms. The synthesis of MTA-TT involves the reaction of 2-chloroethylamine hydrochloride with 2-methylsulfonylthiophene-5-carboxaldehyde in the presence of sodium hydride and subsequent reaction with sulfonamide.
Wirkmechanismus
2-[(2-Methylsulfonylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide exerts its anticancer effects by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Inhibition of topoisomerase II leads to the accumulation of DNA damage and ultimately cell death. 2-[(2-Methylsulfonylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemische Und Physiologische Effekte
2-[(2-Methylsulfonylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide has been shown to have a number of biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and antioxidant properties, 2-[(2-Methylsulfonylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. 2-[(2-Methylsulfonylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide has also been shown to have antibacterial activity against a number of bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(2-Methylsulfonylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide in lab experiments is its specificity for topoisomerase II, which makes it a useful tool for studying the role of this enzyme in DNA replication and repair. However, one limitation of using 2-[(2-Methylsulfonylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide is its limited solubility in water, which may make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-[(2-Methylsulfonylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide. One area of interest is the development of 2-[(2-Methylsulfonylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide analogs with improved solubility and bioavailability. Another area of interest is the investigation of 2-[(2-Methylsulfonylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide's potential as a therapeutic agent for inflammatory conditions such as arthritis. Additionally, further research is needed to elucidate the mechanisms underlying 2-[(2-Methylsulfonylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide's antibacterial activity and to explore its potential as a treatment for bacterial infections.
Synthesemethoden
2-[(2-Methylsulfonylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide can be synthesized using a two-step process. In the first step, 2-methylsulfonylthiophene-5-carboxaldehyde is reacted with 2-chloroethylamine hydrochloride in the presence of sodium hydride to form the intermediate 2-[(2-methylsulfonylethyl)amino]methylthieno[2,3-b]thiophene-5-carboxaldehyde. In the second step, the intermediate is reacted with sulfonamide to form 2-[(2-Methylsulfonylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide.
Wissenschaftliche Forschungsanwendungen
2-[(2-Methylsulfonylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide has been shown to have potential applications in the fields of medicine and biotechnology. In the medical field, 2-[(2-Methylsulfonylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide has been investigated for its anticancer properties. Studies have shown that 2-[(2-Methylsulfonylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 2-[(2-Methylsulfonylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide has been shown to have anti-inflammatory and antioxidant properties, which may make it useful for the treatment of various inflammatory conditions.
Eigenschaften
CAS-Nummer |
133445-74-6 |
|---|---|
Produktname |
2-[(2-Methylsulfonylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide |
Molekularformel |
C10H14N2O4S4 |
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
2-[(2-methylsulfonylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide |
InChI |
InChI=1S/C10H14N2O4S4/c1-19(13,14)3-2-12-6-8-4-7-5-9(20(11,15)16)18-10(7)17-8/h4-5,12H,2-3,6H2,1H3,(H2,11,15,16) |
InChI-Schlüssel |
PLQIUTFHUYBGHG-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)CCNCC1=CC2=C(S1)SC(=C2)S(=O)(=O)N |
Kanonische SMILES |
CS(=O)(=O)CCNCC1=CC2=C(S1)SC(=C2)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



